molecular formula C16H21N3O3 B2411662 2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide CAS No. 946263-53-2

2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide

Cat. No. B2411662
CAS RN: 946263-53-2
M. Wt: 303.362
InChI Key: MGUUWTLQISITMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is believed to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer and antimicrobial activity. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide in lab experiments is its potency and selectivity. This compound has been shown to have potent biological activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide. One area of research is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more soluble analogs of this compound may improve its utility in lab experiments and drug development.

Synthesis Methods

The synthesis of 2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide involves the reaction of 2-ethylbutan-1-amine with 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization techniques.

Scientific Research Applications

2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer and antimicrobial properties. In addition, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-ethyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-12(4-2)16(21)17-9-10-19-15(20)8-7-13(18-19)14-6-5-11-22-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUUWTLQISITMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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